molecular formula C11H8N4 B2670674 2-(Pyridin-4-yl)-3H-imidazo[4,5-b]pyridine CAS No. 63411-78-9

2-(Pyridin-4-yl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B2670674
CAS No.: 63411-78-9
M. Wt: 196.213
InChI Key: RGMLYYSJGMFNCA-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that combines the structural elements of pyridine and imidazole. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)-3H-imidazo[4,5-b]pyridine typically involves the condensation of pyridine derivatives with imidazole precursors. One common method is the cyclization of 2-aminopyridine with glyoxal in the presence of an acid catalyst. This reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazo[4,5-b]pyridine core .

Industrial Production Methods

Industrial production of this compound often employs high-throughput synthesis techniques, including microwave-assisted synthesis and flow chemistry. These methods enhance reaction efficiency and yield while minimizing the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Pyridin-4-yl)-3H-imidazo[4,5-b]pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-4-yl)-3H-imidazo[4,5-b]pyridine is unique due to its specific arrangement of nitrogen atoms within the fused ring system, which imparts distinct electronic and steric properties. This uniqueness contributes to its specific binding affinities and pharmacological activities, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

2-pyridin-4-yl-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c1-2-9-11(13-5-1)15-10(14-9)8-3-6-12-7-4-8/h1-7H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMLYYSJGMFNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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